

Application Notes: Immunoprecipitation of FLS2 Following Flagellin 22 Treatment

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Compound of Interest

Compound Name: *Flagelin 22 TFA*

Cat. No.: *B15565628*

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Introduction

FLAGELLIN-SENSING 2 (FLS2) is a critical pattern recognition receptor (PRR) in plants, belonging to the leucine-rich repeat receptor kinase (LRR-RLK) family.^{[1][2][3]} It plays a pivotal role in the plant's innate immune system by recognizing a conserved 22-amino acid epitope of bacterial flagellin, known as flg22.^{[1][3][4]} The specific binding of flg22 to FLS2 initiates a rapid and complex signaling cascade, termed Pattern-Triggered Immunity (PTI), which is the first line of defense against bacterial pathogens.^{[5][6]}

Upon perception of flg22, FLS2 undergoes a series of dynamic molecular changes. In its inactive state, FLS2 is pre-associated with the receptor-like cytoplasmic kinase (RLCK) BOTRYTIS-INDUCED KINASE 1 (BIK1).^{[1][3][7]} Ligand binding triggers the rapid dissociation of BIK1 and the near-instantaneous heterodimerization of FLS2 with another LRR-RLK, BRI1-ASSOCIATED KINASE 1 (BAK1).^{[1][3][8][9]} This complex formation is a crucial step for signal transduction and occurs within seconds of flg22 stimulation.^{[8][9]}

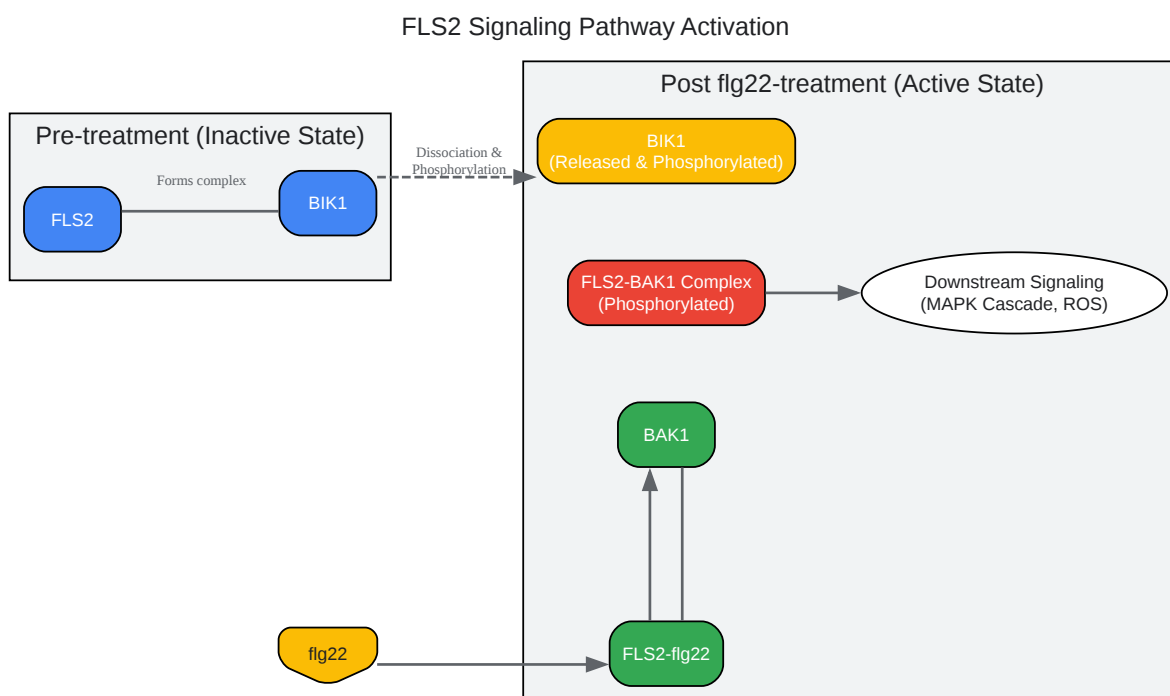
The formation of the FLS2-BAK1 complex initiates a cascade of phosphorylation events. Both FLS2 and BAK1 become rapidly phosphorylated, which is essential for the activation of downstream signaling pathways.^{[8][10][11]} These pathways include the activation of mitogen-activated protein kinase (MAPK) cascades, production of reactive oxygen species (ROS), and large-scale transcriptional reprogramming, culminating in an effective immune response.^{[4][9]} Following activation, the FLS2 receptor is ubiquitinated, internalized via endocytosis, and eventually degraded, a process that serves to attenuate the signal.^{[9][12][13]}

Immunoprecipitation (IP) is an invaluable technique for studying these molecular events. By using antibodies specific to FLS2, researchers can isolate the FLS2 receptor and its interacting partners from plant cell extracts at different time points after flg22 treatment. This allows for the detailed investigation of flg22-induced complex formation (e.g., with BAK1), the dissociation of regulatory proteins (e.g., BIK1), and the analysis of post-translational modifications like phosphorylation.

These application notes provide a detailed protocol for the immunoprecipitation of FLS2 from *Arabidopsis thaliana* seedlings following flg22 treatment, enabling researchers to probe the initial and critical steps of plant innate immunity.

FLS2 Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key events in the FLS2 signaling cascade upon flg22 perception and the general experimental workflow for its immunoprecipitation.



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Figure 1. FLS2 signaling upon flg22 perception.

FLS2 Immunoprecipitation Workflow

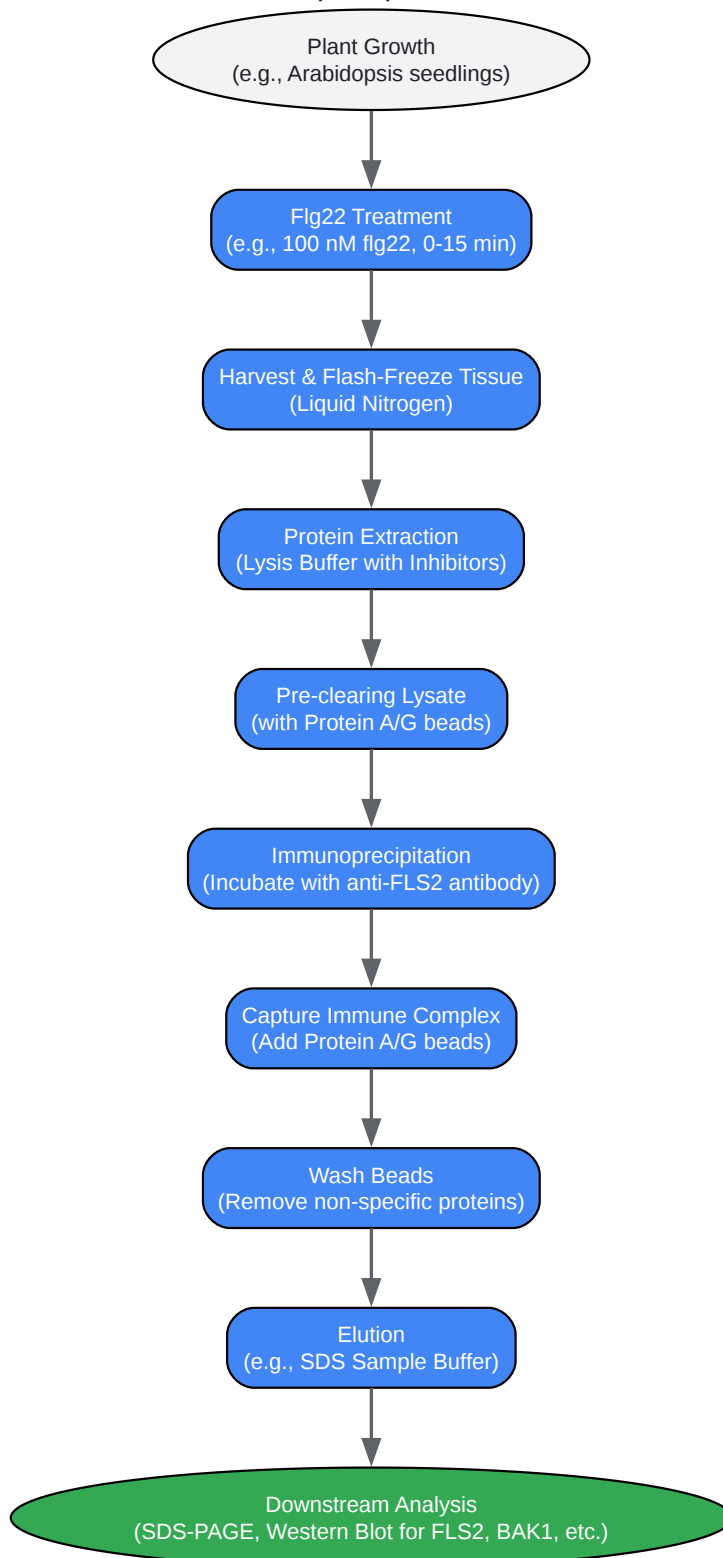
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Figure 2. Experimental workflow for FLS2 immunoprecipitation.

Quantitative Data Summary

The interaction dynamics and post-translational modifications of the FLS2 receptor complex are rapid and transient. The tables below summarize key quantitative findings from the literature.

Table 1: Timeline of Key Molecular Events Post-flg22 Treatment

Time Post-flg22 Treatment	Event	Observation	Reference(s)
< 1 second	FLS2-BAK1 Complex Formation	The FLS2-BAK1 complex is formed almost instantaneously upon flg22 stimulation.	[8]
~15 seconds	FLS2 and BAK1 Phosphorylation	A strong increase in de novo phosphorylation of both FLS2 and BAK1 is detectable.	[8]
1 - 5 minutes	BIK1 Dissociation and Phosphorylation	BIK1 is rapidly phosphorylated and released from the FLS2 receptor complex.	[6][7]
5 - 15 minutes	MAPK Activation	Peak phosphorylation of downstream MAPKs is observed.	[9][14]
30 - 60 minutes	FLS2 Endocytosis and Degradation	Ligand-induced endocytosis and subsequent degradation of the FLS2 receptor begins.	[9][12][13]

Table 2: Key Protein Interactions in the FLS2 Signaling Complex

Interacting Proteins	Condition of Interaction	Method of Detection	Functional Significance	Reference(s)
FLS2 - BIK1	In the absence of flg22	Co-Immunoprecipitation	BIK1 is a negative regulator pre-stimulation; its release is required for signaling.	[1] [3] [7]
FLS2 - BAK1	Strongly and rapidly induced by flg22 treatment	Co-Immunoprecipitation	Essential for signal transduction and phosphorylation cascade activation.	[8] [9]
FLS2 - FLS2	Detected with and without flg22; may increase slightly after treatment.	Co-Immunoprecipitation	Suggests FLS2 may exist as a pre-formed dimer or multimer.	[15]
FLS2 - PUB12/13	Strongly induced by flg22 treatment	Co-Immunoprecipitation	E3 ubiquitin ligases that target FLS2 for degradation, attenuating the signal.	[1] [12]
BAK1 - BIK1	Detected in vivo	Co-Immunoprecipitation	BAK1 phosphorylates BIK1, contributing to its activation and release.	[7] [16]

Detailed Protocol: Immunoprecipitation of FLS2

This protocol is synthesized from methodologies reported for FLS2 co-immunoprecipitation in *Arabidopsis thaliana*.

I. Materials and Reagents

- Plant Material: 10-14 day old *Arabidopsis thaliana* seedlings grown on Murashige and Skoog (MS) plates.
- Flg22 Peptide: Synthetic flg22 peptide (100 μ M stock solution in sterile water).
- Antibodies:
 - Primary IP Antibody: Anti-FLS2 antibody (raised against the C-terminus of FLS2).
 - Primary Western Blot Antibodies: Anti-FLS2, anti-BAK1, anti-BIK1 (as required).
 - Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
- Beads: Protein A or Protein G Sepharose/Agarose beads.
- Buffers and Solutions:
 - IP Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% Glycerol, 1% (v/v) Triton X-100 or Nonidet P-40, 1 mM EDTA.
 - Inhibitor Cocktails (add fresh before use):
 - Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P9599).
 - Phosphatase Inhibitor Cocktail (e.g., PhosSTOP, Roche).
 - 1 mM Phenylmethylsulfonyl fluoride (PMSF).
 - Wash Buffer: IP Lysis Buffer without inhibitors.
 - Elution Buffer: 2x Laemmli SDS-PAGE sample buffer.

- Equipment:
 - Mortar and pestle, pre-chilled.
 - Microcentrifuge tubes.
 - Refrigerated microcentrifuge (4°C).
 - End-over-end rotator.
 - SDS-PAGE and Western Blotting equipment.

II. Experimental Procedure

A. Plant Treatment

- Grow Arabidopsis seedlings on MS plates for 10-14 days.
- Prepare flg22 treatment solution by diluting the stock to a final concentration of 100 nM in liquid MS medium or sterile water. Prepare a mock solution (water or MS medium only) as a negative control.
- Flood the plates with the flg22 or mock solution. For time-course experiments, treat separate plates and harvest at desired time points (e.g., 0, 1, 5, 15 minutes).
- After the specified treatment time, quickly remove the seedlings, blot them dry on paper towels, and immediately flash-freeze the tissue in liquid nitrogen.
- Store frozen tissue at -80°C until use.

B. Protein Extraction

- Grind approximately 100-200 mg of frozen tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
- Transfer the frozen powder to a pre-chilled 2 mL microcentrifuge tube.

- Add 500-1000 μ L of ice-cold IP Lysis Buffer freshly supplemented with protease and phosphatase inhibitors. The buffer-to-tissue ratio should be approximately 3:1 (v/w).
- Vortex vigorously for 30 seconds to resuspend the powder.
- Incubate the lysate on an end-over-end rotator for 30-60 minutes at 4°C to solubilize membrane proteins.
- Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
- Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube. Keep on ice.
- (Optional) Determine protein concentration using a Bradford or BCA assay.

C. Immunoprecipitation

- Pre-clearing: Add 20 μ L of a 50% slurry of Protein A/G beads to the protein extract. Incubate on a rotator for 30-60 minutes at 4°C to reduce non-specific binding.
- Pellet the beads by centrifuging at 1,000 x g for 1 minute at 4°C.
- Carefully transfer the pre-cleared supernatant to a new tube.
- Antibody Incubation: Add 2-5 μ g of anti-FLS2 antibody to the pre-cleared lysate. As a negative control, use a non-specific IgG antibody in a separate sample.
- Incubate on an end-over-end rotator for 2-4 hours or overnight at 4°C.
- Immune Complex Capture: Add 30 μ L of a 50% slurry of Protein A/G beads to the lysate-antibody mixture.
- Incubate on a rotator for an additional 1-2 hours at 4°C.

D. Washing and Elution

- Pellet the beads by centrifuging at 1,000 x g for 1 minute at 4°C. Discard the supernatant.

- Wash the beads by adding 1 mL of ice-cold Wash Buffer. Invert the tube several times to resuspend the beads, then centrifuge as in the previous step. Discard the supernatant.
- Repeat the wash step 3-4 times to ensure removal of non-specifically bound proteins.
- After the final wash, carefully remove all residual supernatant.
- Elution: Add 40-50 μ L of 2x Laemmli SDS-PAGE sample buffer directly to the beads.
- Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
- Centrifuge at 14,000 x g for 1 minute to pellet the beads. The supernatant now contains the immunoprecipitated proteins ready for analysis.

E. Downstream Analysis (Western Blot)

- Load the eluted samples onto an SDS-PAGE gel. Include a sample of the total protein extract ("Input") to verify the presence of the proteins of interest before IP.
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies (e.g., anti-FLS2, anti-BAK1) overnight at 4°C.
- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the BAK1 signal in the FLS2-IP from flg22-treated samples compared to the mock-treated control would indicate a flg22-induced interaction.

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